Ceruletide diethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNMFZURTQLUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N, Array, (C2H5)2NH | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | diethylamine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Diethylamine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14999-74-7 (perchlorate), 20726-63-0 (acetate), 26292-53-5 (sulfate), 6274-12-0 (hydrobromide), 660-68-4 (hydrochloride), 68109-72-8 (phosphate[1:1]) | |
| Record name | Diethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6021909 | |
| Record name | Diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylamine appears as a clear colorless liquid with an ammonia-like odor. Density 5.9 lb / gal. Flash point -15 °F. A respiratory irritant. Corrosive to the eyes and skin. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with a fishy, ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a fishy, ammonia-like odor. | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanamine, N-ethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diethylamine | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
131.9 °F at 760 mmHg (NTP, 1992), 55.5 °C, 55.00 to 58.00 °C. @ 760.00 mm Hg, 132 °F | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-20 °F (NTP, 1992), -20 °F, -22.99 °C (-9.38 °F) - closed cup, < -26 °C, closed cup, 5 °F open cup, Less than - 17.8 °C closed cup, -28 °C c.c., -15 °F | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/221 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), In water, infinitely soluble /1X10+6 mg/L/ at 25 °C, Miscible with water, alcohol, Soluble in ether and carbon tetrachloride, Miscible with most organic solvents, For more Solubility (Complete) data for DIETHYLAMINE (6 total), please visit the HSDB record page., Solubility in water: miscible, Miscible | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.708 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7056 g/cu cm at 20 °C, Critical density: 0.246 g/cc, Saturated liquid density: 44.090 lb/cu ft; liquid heat capacity: 0.601 Btu/lb-F; liquid thermal conductivity: 0.850 Btu-inch/hr-sq ft-F; saturated vapor pressure: 3.933 lb/sq in; saturated vapor density: 0.05059 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.7, 0.71 | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0209.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.52 (Air = 1), Relative vapor density (air = 1): 2.5, 2.53 | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
195 mmHg at 68 °F ; 200 mmHg at 70 °F (NTP, 1992), 237.0 [mmHg], 237 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 25.9, 192 mmHg | |
| Record name | DIETHYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/221 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0444 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/105 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Color/Form |
Colorless liquid | |
CAS No. |
109-89-7, 71247-25-1 | |
| Record name | DIETHYLAMINE | |
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Melting Point |
-58 °F (NTP, 1992), -50 °C, -58 °F | |
| Record name | DIETHYLAMINE | |
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Pharmacological and Biological Activities of Ceruletide Diethylamine
Mechanisms of Action at the Molecular and Cellular Level
Ceruletide diethylamine's biological effects are mediated by its function as a potent cholecystokinin (B1591339) receptor agonist. medchemexpress.comebi.ac.uk Its actions are similar to the endogenous gastrointestinal peptide hormone cholecystokinin. drugbank.compharmacompass.com By binding to and activating CCK receptors, ceruletide triggers a cascade of downstream cellular events. drugbank.com
Cholecystokinin Receptor Agonism
Ceruletide's primary mechanism of action is its agonistic activity at both cholecystokinin receptor subtypes, CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). ebi.ac.ukqyaobio.comguidetopharmacology.org These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling pathways. nih.govnih.gov
Ceruletide diethylamine (B46881) is a potent agonist of the CCK1 receptor. ebi.ac.ukpatsnap.com The CCK1 receptor has a high affinity for the sulfated form of CCK, a characteristic shared by ceruletide. guidetopharmacology.orgguidetopharmacology.org The interaction of ceruletide with CCK1 receptors is crucial for its effects on peripheral organs. drugbank.com Activation of CCK1 receptors, which are abundant in the gallbladder, pancreas, and parts of the gastrointestinal tract, leads to smooth muscle contraction and stimulation of enzyme and fluid secretion. drugbank.comguidetopharmacology.org For instance, ceruletide's stimulation of gallbladder contraction and pancreatic enzyme release is a direct result of its binding to CCK1 receptors on these tissues. drugbank.commedchemexpress.com This interaction with CCK1 receptors also plays a role in regulating gastric emptying and satiety. guidetopharmacology.org7tmantibodies.com
Ceruletide also acts as an agonist at CCK2 receptors. qyaobio.com Unlike CCK1 receptors, CCK2 receptors show high affinity for both sulfated and non-sulfated forms of CCK and gastrin. guidetopharmacology.orgguidetopharmacology.org The activation of CCK2 receptors by ceruletide is associated with a variety of physiological responses in both the central and peripheral nervous systems. nih.gov
CCK2 receptors are the predominant subtype in the brain and are widely distributed in regions such as the cerebral cortex, hippocampus, striatum, and amygdala. nih.govnih.gov The binding of agonists like ceruletide to these receptors can influence a range of neurological processes. nih.gov Activation of CCK2 receptors in the central nervous system has been linked to the modulation of anxiety, memory, and pain perception. nih.govresearchgate.net Studies suggest that CCK-induced analgesic effects, particularly in response to persistent and inflammatory pain, are associated with CCK2 receptor signaling. nih.govresearchgate.net The activation of CCK2 receptors leads to the activation of the Gq protein pathway, resulting in the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade ultimately increases intracellular calcium levels and activates protein kinase C (PKC), which are key events in neuronal signaling and excitability. nih.gov
In the periphery, CCK2 receptors, also known as gastrin receptors, are found in the stomach, where they mediate gastric acid secretion. nih.govguidetopharmacology.org Ceruletide's interaction with these receptors contributes to its stimulatory effects on gastric secretion. drugbank.commedkoo.com CCK2 receptors are also present on pancreatic delta cells, and their activation by ceruletide triggers the secretion of pancreatic juice. qyaobio.com
CCK2 (CCK-B) Receptor Signaling
Modulation of Neurotransmitter Systems
This compound's influence extends to the modulation of various neurotransmitter systems, a consequence of its interaction with CCK receptors located on neurons that release these transmitters. researchgate.net Research indicates that ceruletide can modulate dopamine (B1211576), glutamate (B1630785), and other neurotransmitter systems. researchgate.netresearchgate.net For example, peripherally administered ceruletide has been shown to suppress the release of endogenous dopamine in the rat striatum, an effect mediated by the vagal afferent system. nih.gov Additionally, studies have demonstrated that CCK, and by extension its agonists like ceruletide, can increase the number of releasable glutamate vesicles in the hippocampus through CCK2 receptor activation. nih.gov This modulation of key neurotransmitter systems underlies some of the central effects of ceruletide, including its potential antipsychotic actions. medkoo.com
Effects on Striatal Dopamine Release
Research indicates that this compound can influence the release of dopamine in the striatum, a key component of the brain's motor and reward systems. tandfonline.com Studies using in vivo microdialysis in rats have demonstrated that ceruletide can attenuate the release of dopamine from the striatum. nih.govnih.gov This effect, however, appears to be dependent on the state of neuronal depolarization. When locally applied to the striatum, ceruletide produced a dose-dependent inhibitory effect on haloperidol-induced dopamine release. nih.gov This suggests that systemically administered ceruletide can directly act on striatal neurons to inhibit dopamine release under conditions of appropriate depolarization. nih.gov
Influence on Haloperidol-Induced Dopamine Release
This compound has a significant interaction with the effects of haloperidol (B65202), a typical antipsychotic that blocks dopamine receptors. In vivo microdialysis studies have revealed that ceruletide attenuates the increase in dopamine release typically induced by haloperidol in the rat striatum. medkoo.comnih.gov This inhibitory effect was observed when the striatum was appropriately depolarized. nih.gov The antagonistic action of ceruletide on haloperidol-induced dopamine release suggests a potential modulatory role in dopamine neurotransmission, possibly by facilitating or inducing depolarization inactivation of dopamine neurons or terminals. nih.govjst.go.jp
Opioid Receptor System (Indirect Interactions)
The interaction of this compound with the opioid receptor system is considered indirect. tandfonline.com While ceruletide itself does not appear to directly bind to opioid receptors, its effects can be influenced by opioid system activity. nih.gov For instance, the analgesic effects of ceruletide are not reversed by the opioid antagonist naloxone (B1662785), suggesting a mechanism of action independent of direct opioid receptor agonism. tandfonline.com However, some studies have shown that opioid peptides can antagonize the effects of CCK-like peptides, including ceruletide, on food intake. nih.gov This indicates a complex interplay between the CCK and opioid systems in regulating certain physiological functions.
Intracellular Signaling Pathways
This compound influences cellular function by modulating key intracellular signaling pathways, including the NF-κB and NADPH oxidase pathways.
NF-κB Upregulation
Ceruletide has been shown to upregulate the nuclear factor kappa B (NF-κB) signaling pathway. wikipedia.orgnih.gov This transcription factor is crucial in regulating genes involved in inflammation and immunity. researchgate.net In the context of the pancreas, ceruletide-induced upregulation of NF-κB leads to an increase in the expression of intercellular adhesion molecule-1 (ICAM-1) in acinar cells. wikipedia.org This, in turn, promotes the adhesion of neutrophils to these cells, thereby enhancing pancreatic inflammation. wikipedia.org Studies have shown that NF-κB activation is a rapid event following supramaximal stimulation with cerulein, suggesting it plays an early role in the cellular response. nih.govnih.gov
NADPH Oxidase Activation and Reactive Oxygen Species Production
Ceruletide administration can lead to the activation of NADPH oxidase and the subsequent production of reactive oxygen species (ROS). plos.org NADPH oxidases are enzymes that generate ROS, which are involved in a variety of cellular processes, including signaling and defense. smw.chbiorxiv.org In the context of cerulein-induced pancreatitis, the production of ROS contributes to oxidative stress and cellular damage.
Janus Kinase/Signal Transducer Activation
Ceruletide has been shown to activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. wikipedia.org This pathway is a critical regulator of cellular processes such as cell growth, proliferation, differentiation, and apoptosis, and is activated by numerous cytokines, growth factors, and hormones. nih.gov In the context of the pancreas, ceruletide-induced activation of the JAK/STAT pathway is considered a contributing factor to inflammation. wikipedia.org The activation of this pathway is one of the several mechanisms through which ceruletide induces pancreatitis in experimental models. wikipedia.orgguidetopharmacology.org
AMPK Activity Modulation
AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis. patsnap.com In the context of cerulein-induced acute pancreatitis, studies have shown a decrease in AMPK activity in pancreatic tissue, which is associated with inflammation and oxidative stress. patsnap.com One study demonstrated that cerulein hyperstimulation in pancreatic acini led to an increase in the activation of AMPK, as indicated by its phosphorylation, and caused its translocation to a Triton-insoluble compartment. nih.gov However, this hyperstimulation also resulted in a selective decrease in AMPK levels in the fractions containing the highest concentrations of active zymogens. nih.gov This suggests a complex, compartmentalized role for AMPK during pancreatitis, where its activity may be protective in a basal state by inhibiting zymogen activation. nih.gov
| Condition | Effect on AMPK | Associated Outcome |
| Cerulein-induced acute pancreatitis | Diminished activity in pancreatic tissue | Pancreatic inflammation and oxidative stress patsnap.com |
| Cerulein hyperstimulation of pancreatic acini | Increased activation (phosphorylation) and translocation | Selective decrease in levels where zymogens are most active nih.gov |
Nrf2/NOX2 Signaling Pathway Involvement
Research indicates that ceruletide influences the nuclear factor erythroid 2-related factor 2 (Nrf2) and NADPH oxidase 2 (NOX2) signaling pathways. Nrf2 is a key regulator of antioxidant responses, while NOX2 is a source of reactive oxygen species (ROS). patsnap.comnih.govmdpi.com In models of cerulein-induced acute pancreatitis, there is an observed inhibition of AMPK activity and an increase in the expression of NOX2, leading to oxidative-nitrosative stress. patsnap.com Conversely, activation of the Nrf2 signaling pathway has been shown to inhibit this cerulein-induced stress. patsnap.com This highlights an inverse relationship between the activation of Nrf2 and the expression of NOX2 in the context of ceruletide-induced pancreatic injury. patsnap.comnih.gov
Wnt/β-Catenin Pathway Investigation
The Wnt/β-catenin signaling pathway is crucial for tissue development and regeneration. In the "on-state," Wnt ligands lead to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus to activate gene transcription. wikipathways.org Studies have investigated the expression of genes related to the Wnt/β-catenin pathway in pancreatic and small intestinal tissues following exposure to cerulein. Research has shown that cerulein exposure can alter the expression of key components of this pathway, including Wnt1, Wnt2, β-catenin, c-Myc, and Axin-2 in these tissues. medchemexpress.cn
Gastrointestinal Systemic Effects and Secretions
As an analogue of cholecystokinin, this compound exerts significant stimulatory effects on the gastrointestinal system. pharmacompass.comncats.iodrugbank.com It stimulates gastric, biliary, and pancreatic secretions and also acts on certain smooth muscles. pharmacompass.comdrugbank.comdrugbank.com
Pancreatic Exocrine Secretion
Ceruletide is a potent stimulator of pancreatic exocrine secretion, increasing the secretion of pancreatic enzymes. nih.govdrugfuture.comnih.gov This action is similar to that of cholecystokinin, which acts on pancreatic acinar cells to cause the release of digestive enzymes like lipase (B570770), amylase, and trypsin. pharmacompass.comdrugbank.com In experimental models, administration of this compound in rats has been shown to affect the metabolism and secretion of pancreatic juice. nih.gov However, at high doses, ceruletide can lead to the dysregulation of digestive enzyme production, a key factor in the induction of experimental pancreatitis. wikipedia.orgnih.govjci.org
| Agent | Effect on Pancreatic Secretion | Reference |
| This compound | Stimulates exocrine secretion | nih.govdrugfuture.com |
| Cholecystokinin | Stimulates enzyme secretion | pharmacompass.comnih.gov |
| Tetragastrin | Affects pancreatic secretion | nih.gov |
Biliary Secretion and Gallbladder Contraction
This compound has a pronounced effect on the biliary system. medkoo.com It stimulates gallbladder contraction and the relaxation of the sphincter of Oddi, which facilitates the delivery of bile into the small intestine. pharmacompass.comdrugfuture.com This cholecystokinetic activity makes it useful in diagnostic procedures for assessing bile duct patency and gallbladder function. pharmacompass.comnih.gov The mechanism involves a direct spasmogenic effect on the gallbladder muscle and bile ducts. nih.gov
Gastric Secretion
This compound exerts potent stimulatory effects on gastric secretion. drugbank.comdrugbank.com Its action is analogous to that of CCK, a key regulator of digestion. pharmacompass.comdrugbank.com By binding to CCK receptors, ceruletide initiates a cascade of events that leads to an increase in the secretion of gastric acid. drugbank.com This physiological response is a component of its broader impact on the digestive system, which also includes the stimulation of pancreatic and biliary secretions. drugbank.compharmacompass.comdrugbank.com
Smooth Muscle Stimulation
A pronounced effect of this compound is its ability to stimulate smooth muscle tissue. drugbank.compharmacompass.comdrugbank.comncats.io This activity is particularly evident in the gastrointestinal tract. pharmacompass.com The stimulation of smooth muscle contributes to the modulation of various digestive processes. pharmacompass.com In a gallbladder bioassay, ceruletide was found to be significantly more potent than CCK, being 10 times more active on a molar basis and 47 times more potent on a weight basis. researchgate.net
Modulation of Gastrointestinal Motility
This compound plays a role in the regulation of gastrointestinal motility. ebi.ac.ukebi.ac.uk Its effects are complex, involving both stimulation and inhibition of different parts of the digestive tract. jst.go.jp In a double-blind, placebo-controlled study involving patients who had undergone elective abdominal surgery, an intravenous infusion of ceruletide resulted in audible bowel sounds in a significantly higher number of patients compared to the placebo group. nih.gov Furthermore, a greater number of patients in the ceruletide group passed flatus between the second and third postoperative days, indicating a pro-motility effect in the context of postoperative ileus. nih.gov
Effects on Gastric Emptying
Research has shown that this compound can delay the emptying of solid food from the stomach. nih.gov Radiological studies have demonstrated that the peptide induces a significant contraction of the pyloric sphincter while simultaneously causing relaxation of the gastric corpus and fundus. nih.gov This dual action on the proximal and distal stomach is believed to be the mechanism behind its effect on gastric emptying. nih.gov This effect was shown to be independent of its gastric hypersecretory action. nih.gov
Analgesic Properties and Pain Modulation
Beyond its gastrointestinal effects, this compound has demonstrated significant analgesic properties. nih.gov It has been investigated for its potential in managing various types of pain. nih.gov The analgesic effects of ceruletide are thought to be mediated through its interaction with the cholecystokinin system, which is known to be involved in pain perception. researchgate.netnih.gov
Preclinical Analgesic Efficacy in Animal Models of Nociception
Preclinical studies have consistently shown the analgesic efficacy of ceruletide in various animal models of pain (nociception). researchgate.netnih.gov These studies have been crucial in establishing the pain-relieving potential of the compound.
Comparison with Morphine Potency
In comparative preclinical studies, ceruletide has exhibited remarkable potency as an analgesic, even when compared to the gold standard, morphine. researchgate.netnih.gov In the hot plate test, a model of thermal pain, ceruletide was found to be 114 times more potent than morphine. researchgate.netnih.gov In the writhing test, a model of visceral pain, it was 15 times more potent than morphine. researchgate.netnih.gov These findings underscore the significant analgesic potential of ceruletide.
| Test | Compound | Potency Ratio |
| Hot Plate Test | Ceruletide vs. Morphine | 114:1 |
| Writhing Test | Ceruletide vs. Morphine | 15:1 |
Clinical Evaluation of Analgesic Effects in Humans
The analgesic potential of this compound has been evaluated in various clinical settings, including studies on experimentally induced pain and specific pain conditions. nih.govnih.gov
Clinical studies in healthy human subjects have demonstrated that ceruletide can increase the threshold and tolerance to experimentally induced pain. nih.gov In one double-blind, randomized controlled trial, intravenous (IV) infusions of ceruletide were tested against placebo. The study utilized electrically and thermally induced cutaneous pain to assess the analgesic effects. nih.govnih.gov
In the initial phase of the study involving 24 volunteers, IV infusions of 60 and 120 ng/kg/hr of ceruletide produced significant analgesic effects compared to a saline placebo. nih.govnih.gov A subsequent phase compared lower doses of ceruletide (6 and 60 ng/kg/hr) to a standard dose of the opioid analgesic pentazocine (B1679294). nih.govnih.gov While both doses of ceruletide demonstrated a marked elevation in pain threshold and tolerance, pentazocine was found to be more potent and have a longer-lasting effect. nih.gov
The analgesic properties of ceruletide have been explored in several specific and challenging pain conditions. nih.govresearchgate.net
Cancer Pain: Ceruletide has been investigated as a potential non-opioid strategy for managing cancer-related pain. nih.govnih.gov
Colic: Studies have shown ceruletide to be effective in relieving pain from both biliary and renal colic. nih.govnih.gov In a randomized controlled study of 107 patients with biliary colic, intravenous ceruletide relieved pain in 88% of cases. nih.gov Another study reported that intramuscular ceruletide relieved renal colic in 75% of patients. nih.gov A double-blind, placebo-controlled trial involving 60 patients with biliary colic found that a single intravenous dose of ceruletide resulted in a significantly higher analgesic effect compared to placebo. nih.gov
Migraine: The use of ceruletide for refractory migraine attacks has also been reported. nih.gov In a small study, three patients with severe migraine pain experienced a substantial decline in pain following a short intravenous infusion of ceruletide, with two patients reporting complete pain relief. nih.govnih.gov
Naloxone Reversibility Studies
To understand the mechanism of ceruletide's analgesic action, particularly its relationship with the opioid system, several studies have investigated the effect of the opioid antagonist naloxone on ceruletide-induced analgesia.
In studies with experimentally induced pain in healthy volunteers, the analgesic effects of ceruletide were not reversed by naloxone, whereas the effects of the opioid pentazocine were. nih.govnih.gov Similarly, in a study on patients with biliary colic, the analgesic effect of ceruletide was not reversible by naloxone. nih.gov However, in a study on patients with rest pain due to arterial insufficiency, naloxone was reported to completely abolish the analgesic effect of ceruletide. nih.govresearchgate.net These conflicting findings suggest a complex interaction that may depend on the type of pain and the patient population.
Central vs. Peripheral Mechanisms of Analgesia
The debate over whether ceruletide's analgesic effects are mediated centrally or peripherally is ongoing, with evidence supporting both pathways. nih.govresearchgate.net
The observation that peripherally administered ceruletide can lead to behavioral changes such as sedation suggests a central mechanism of action. nih.gov The proposed mechanism for its effect in renal colic is also a central analgesic action. nih.gov However, many of ceruletide's effects on smooth muscle and secretion are mediated by peripheral mechanisms. nih.gov It has been hypothesized that the mechanism of action could involve peripheral receptors on the vagal nerve or dopamine neurons in the brain. nih.gov
Role of CCK2 Receptor Signaling in Analgesia
Recent research has increasingly pointed towards the cholecystokinin 2 (CCK2) receptor as being central to the analgesic effects of ceruletide. nih.govdovepress.com Ceruletide is a potent agonist of CCK receptors. nih.govnih.gov The analgesic effects induced by CCK in response to persistent and inflammatory pain have been associated with CCK2 receptor signaling. nih.govresearchgate.net
Studies suggest that the analgesic properties of ceruletide are linked to the plasticity of the CCK/CCK2 receptor system, particularly in the central amygdala. nih.govdovepress.com The presence of inflammation may further enhance the analgesic activity of ceruletide by triggering changes in this system. dovepress.com
Potential as a Non-Opioid Analgesic Strategy
Given the significant challenges associated with long-term opioid use, there is a considerable need for effective non-opioid analgesic strategies. nih.gov Ceruletide, with its distinct mechanism of action, represents a potential alternative, particularly for certain types of pain like cancer-related pain. nih.govnih.gov Its potent, naloxone-resistant analgesic effects in some pain models highlight its potential to provide pain relief without the direct involvement of opioid receptors, thus avoiding many of the undesirable side effects of opioids. nih.govjst.go.jp
Neurobiological and Psychiatric Research Applications
The potential antipsychotic properties of ceruletide have been explored in several clinical studies, with a focus on its efficacy in managing the complex symptoms of schizophrenia.
Research into the effects of ceruletide on the positive and negative symptoms of schizophrenia has yielded mixed results. While some initial open-label studies suggested potential benefits, more rigorous controlled trials have failed to consistently demonstrate significant improvements. For instance, a proof-of-concept study investigating transcranial direct current stimulation (tDCS) as a treatment for predominant negative symptoms in schizophrenia highlighted the importance of targeting this domain, and showed a significant decrease in scores on the Scale for the Assessment of Negative Symptoms (SANS) with active tDCS compared to sham treatment. nih.gov However, studies involving ceruletide have not shown such clear benefits for negative symptoms. nih.gov A patent for the use of isoindole derivatives has mentioned their potential in treating negative symptoms of schizophrenia, but this is a different class of compounds. google.com
To ascertain the true efficacy of ceruletide in schizophrenia, several placebo-controlled, double-blind studies have been conducted. One such study involving 17 chronic schizophrenic patients who were stabilized on neuroleptics found no statistically significant differences between ceruletide and placebo on various rating scales, including the Brief Psychiatric Rating Scale (BPRS) and the Schedule for Affective Disorders and Schizophrenia (SADS). nih.gov The results indicated that any observed changes were as likely to favor the placebo as they were to favor ceruletide. nih.gov
Another double-blind, crossover study with eight male schizophrenic inpatients also failed to show significant improvements in clinical symptoms as measured by the BPRS when ceruletide was administered. nih.gov These findings from controlled trials suggest that ceruletide may have limited to no efficacy in treating the core symptoms of schizophrenia. nih.govnih.gov
Table 1: Summary of Placebo-Controlled Studies of Ceruletide in Schizophrenia
| Study Design | Number of Patients | Key Findings | Outcome |
| Double-blind, placebo-controlled | 17 chronic schizophrenics | No significant difference between ceruletide and placebo on BPRS and SADS. | Negative |
| Double-blind, crossover | 8 male schizophrenic inpatients | No significant improvement in BPRS scores with ceruletide compared to placebo. | Negative |
The role of ceruletide as an adjunctive therapy to conventional neuroleptics has been a key area of investigation. The rationale behind this approach is that ceruletide might potentiate the effects of antipsychotic medications or address symptom domains that are resistant to standard treatments. In a study where patients continued their neuroleptic medication, the adjunctive administration of ceruletide did not result in significant clinical improvement compared to placebo. nih.gov
While the concept of adjunctive treatments for schizophrenia is well-established, with various agents being explored to target persistent negative symptoms and cognitive impairments, ceruletide has not emerged as a promising candidate from the available controlled studies. clinicaltrials.gov Research has shown that caerulein (B1668201), when administered with haloperidol, can produce a long-lasting antagonistic effect on amphetamine-induced hyperactivity in rats, suggesting a potential interaction with dopamine pathways that are central to the action of many antipsychotics. jst.go.jp However, this has not translated into clear clinical benefits in human studies. nih.gov
The sedative properties of ceruletide have been noted in some studies, although they are generally considered to be mild. In a study investigating the analgesic effects of ceruletide in healthy volunteers, only mild sedative effects were reported. nih.gov Another source indicated that subcutaneous administration of ceruletide could lead to behavioral changes such as catalepsy, ptosis, and a reduction in locomotor activity, which are indicative of sedation. tandfonline.com These sedative effects are thought to be mediated by central mechanisms of action. tandfonline.com
Behavioral Changes in Preclinical Studies
Ceruletide has been observed to induce notable behavioral changes in animal models, which are thought to be mediated through its interaction with central nervous system receptors. nih.gov
In preclinical studies involving rodents, the administration of ceruletide has been shown to decrease spontaneous locomotor activity and rearing behaviors. glpbio.com Furthermore, it has demonstrated an ability to inhibit hyperactivity induced by stimulants such as methylphenidate and methamphetamine. researchgate.netglpbio.com This inhibitory effect on stimulant-induced hyperactivity was observed to a similar extent in both sham-operated and vagotomized mice, suggesting that the vagus nerve is not essential for this particular behavioral response to ceruletide. glpbio.com
Studies have also investigated the impact of ceruletide on more complex behaviors. For instance, in a discrete avoidance task in mice, intraperitoneal administration of ceruletide was found to slightly but significantly decrease the response rate. glpbio.com In rats with 6-hydroxydopamine-induced lesions, a model for Parkinson's disease, ceruletide dose-dependently suppressed apomorphine-induced rotational behavior. nih.gov This effect was reversible with a selective CCKA receptor antagonist, indicating the involvement of CCKA receptors in mediating this behavioral suppression. nih.gov
The behavioral effects of ceruletide are believed to be linked to its influence on the central dopaminergic system. researchgate.netglpbio.com It has been suggested that ceruletide may affect dopamine function, producing behavioral outcomes that resemble those of neuroleptic agents in some aspects. researchgate.net However, it is not believed to act by directly blocking postsynaptic dopamine receptors in the brain. researchgate.net
Inflammation and Fibrosis Research
Ceruletide is widely used to induce acute pancreatitis in animal models, a condition characterized by significant inflammation and, in chronic cases, fibrosis of the pancreas. wikipedia.orgmedchemexpress.comyeasenbio.com Its administration triggers a cascade of inflammatory events, making it a valuable tool for studying the pathogenesis of this disease.
Upregulation of ICAM-1 in Pancreatic Acinar Cells
A key initiating event in ceruletide-induced pancreatitis is the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of pancreatic acinar cells. wikipedia.orgnih.govarcegen.com Research has shown that cerulein, the active component of this compound, stimulates the expression of ICAM-1 mRNA and protein in isolated pancreatic acinar cells in a time- and dose-dependent manner. nih.gov This upregulation is mediated through the activation of the transcription factor nuclear factor-kappaB (NF-κB). wikipedia.orgnih.gov
Promotion of Neutrophil Adhesion
The increased expression of ICAM-1 on pancreatic acinar cells plays a crucial role in the recruitment of inflammatory cells. nih.gov Specifically, the upregulated ICAM-1 facilitates the adhesion of neutrophils to the acinar cells. wikipedia.orgnih.govarcegen.com This direct binding of neutrophils to the acinar cells is a critical step in the inflammatory process, contributing to the tissue damage seen in acute pancreatitis. nih.gov Studies have demonstrated that neutralizing ICAM-1 with antibodies can block this neutrophil adhesion to both control and cerulein-stimulated acinar cells. nih.gov
Role in Pancreatic Inflammation and Edema
The administration of supramaximal doses of ceruletide leads to the development of acute pancreatitis, characterized by pancreatic edema, infiltration of inflammatory cells, and acinar cell injury. nih.govwjgnet.com The inflammatory response triggered by ceruletide is a primary driver of these pathological changes. nih.gov The influx of neutrophils and other inflammatory cells into the pancreas contributes to the local injury and the development of interstitial edema. nih.govwjgnet.com Pancreatic edema, a hallmark of acute pancreatitis, is exacerbated by the inflammatory cascade initiated by ceruletide. wikipedia.orgarcegen.comnih.gov
Modulation of Cytokines (e.g., IL-6, IL-1β, TNF-α)
Ceruletide administration significantly modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. In models of cerulein-induced pancreatitis, there is a marked increase in the serum levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). medchemexpress.comwjgnet.comnih.gov These cytokines are key mediators of the inflammatory response in acute pancreatitis. wjgnet.comnih.gov For instance, studies have shown that in cerulein-induced pancreatitis in mice, serum levels of IL-6 and TNF-α can increase dramatically. wiley.com Conversely, some treatments that ameliorate pancreatitis have been shown to decrease these pro-inflammatory cytokines while increasing the levels of the anti-inflammatory cytokine IL-10. nih.gov
The table below summarizes the effect of ceruletide on key inflammatory cytokines.
| Cytokine | Effect in Ceruletide-Induced Pancreatitis |
| IL-6 | Increased |
| IL-1β | Increased |
| TNF-α | Increased |
| IL-10 | Decreased (in some models, though some treatments increase it) |
Attenuation of Oxidative Stress
While ceruletide itself can induce oxidative stress, research has shown that modulating this response can attenuate the severity of pancreatitis. Ceruletide activates NADPH oxidase in pancreatic acinar cells, a significant source of reactive oxygen species (ROS). wikipedia.orggutnliver.org The resulting oxidative stress is a critical factor in the pathogenesis of acute pancreatitis, contributing to the activation of inflammatory cascades and tissue damage. wjgnet.comnih.gov
Antioxidant therapies have been shown to have beneficial effects in models of cerulein-induced pancreatitis. wjgnet.com These antioxidants can inhibit the expression of inflammatory cytokines by suppressing the activation of oxidant-sensitive transcription factors like NF-κB. wjgnet.com For example, treatments that reduce lipid peroxidation and replenish glutathione (B108866) (GSH) levels have been shown to ameliorate cerulein-induced pancreatic damage. nih.gov This suggests that while ceruletide initiates an oxidative stress response, interventions that attenuate this stress can be protective.
Experimental Models and Methodologies Utilizing Ceruletide Diethylamine
Induction of Acute Pancreatitis Models
The use of ceruletide diethylamine (B46881) to induce acute pancreatitis (AP) is a well-established and widely utilized experimental model. nih.gov This model is favored for its high reproducibility and the ability to control the severity of the pancreatitis, which can range from mild, edematous pancreatitis to more severe, necrotizing forms. nih.govnih.gov The model is applicable across various species, including rats and mice, allowing for extensive research into the molecular and cellular mechanisms of AP. nih.gov
Mechanism of Pancreatitis Induction
The induction of pancreatitis by ceruletide diethylamine is a multi-faceted process that begins with the overstimulation of pancreatic acinar cells. mdpi.com This hyperstimulation disrupts the normal physiological processes of these cells, leading to a cascade of events that culminates in pancreatic inflammation and damage. nih.gov
Ceruletide acts on cholecystokinin (B1591339) (CCK) receptors on pancreatic acinar cells. chemscene.com While physiological doses of CCK analogs stimulate the orderly secretion of digestive enzymes, supramaximal doses of ceruletide lead to a dysregulation of this process. medchemexpress.com This results in the premature activation of digestive enzymes, such as trypsinogen (B12293085), within the acinar cells themselves, a critical early event in the pathogenesis of acute pancreatitis. dntb.gov.ua The inappropriate activation of these enzymes leads to autodigestion of the pancreatic tissue, initiating an inflammatory response. nih.gov
A hallmark of ceruletide-induced pancreatitis is the formation of large cytoplasmic vacuoles within the acinar cells. nih.govchemscene.com These vacuoles are believed to result from the fusion of zymogen granules with other cellular compartments, a consequence of the disrupted secretory process. nih.gov This extensive vacuolization is a key feature of acinar cell injury and is followed by cell death, which can occur through both apoptosis and necrosis. nih.govwikidoc.org The widespread death of acinar cells contributes significantly to the tissue damage and inflammation seen in this model. bvsalud.org
Biochemical Markers of Pancreatitis in Models
The severity of ceruletide-induced pancreatitis can be quantitatively assessed by measuring the levels of specific biochemical markers in the serum. These markers reflect the extent of pancreatic injury and inflammation.
| Marker | Description | Significance in Ceruletide Models |
| Amylase | An enzyme that digests carbohydrates. | Elevated serum amylase is a classic indicator of pancreatic acinar cell injury. bvsalud.orgnih.gov |
| Lipase (B570770) | An enzyme that digests fats. | Increased serum lipase levels are another key marker of pancreatitis. bvsalud.orgnih.gov |
| Trypsinogen | The inactive precursor to the digestive enzyme trypsin. | Elevated levels of trypsinogen activation peptides in the serum indicate premature, intracellular activation of this enzyme, a key pathogenic event. nih.gov |
| Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Signaling molecules that mediate inflammation. | Increased serum levels of pro-inflammatory cytokines reflect the systemic inflammatory response associated with pancreatitis. nih.govchemscene.com |
| C-Reactive Protein (CRP) | An acute-phase reactant protein. | Elevated CRP is a marker of inflammation and is often increased in ceruletide-induced pancreatitis. mdpi.com |
Histopathological Features in Pancreatitis Models
Microscopic examination of pancreatic tissue from animals with ceruletide-induced pancreatitis reveals a characteristic pattern of injury. The severity of these changes can be scored to provide a quantitative measure of the disease.
| Feature | Description |
| Edema | Swelling of the pancreatic tissue due to fluid accumulation in the interstitial spaces. nih.govbvsalud.org |
| Inflammation | Infiltration of inflammatory cells, such as neutrophils and macrophages, into the pancreatic tissue. nih.govbvsalud.org |
| Necrosis | Death of pancreatic acinar cells, which can be focal or widespread. nih.govbvsalud.org |
| Fibrosis | The formation of scar tissue, which is more characteristic of chronic pancreatitis but can be seen in severe or resolving acute pancreatitis. researchgate.net |
| Atrophy | A decrease in the size of the pancreatic acinar cells, often seen in chronic models. researchgate.net |
Chronic Pancreatitis Models
Repetitive administration of ceruletide can be used to induce chronic pancreatitis (CP). mdpi.commedchemexpress.com These models are characterized by irreversible changes to the pancreas, including persistent inflammation, fibrosis, and acinar cell atrophy. researchgate.netwjgnet.com The development of CP in these models is thought to result from recurrent episodes of acute pancreatitis, leading to progressive and lasting damage to the pancreatic tissue. mdpi.com These models are crucial for studying the mechanisms of pancreatic fibrosis and for evaluating potential anti-fibrotic therapies. wjgnet.com
Application in Drug Development for Pancreatitis
Ceruletide is widely used to induce experimental acute pancreatitis (AP) in animal models, providing a platform for the development and evaluation of novel therapeutic agents. ncats.ioguidetopharmacology.org By administering supraphysiological doses of ceruletide, researchers can reliably replicate the key features of human AP, including pancreatic edema, inflammatory cell infiltration, and acinar cell injury. medchemexpress.comnih.gov This model is instrumental in screening potential drug candidates for their efficacy in mitigating the inflammatory cascade and tissue damage characteristic of pancreatitis. ncats.io
For instance, studies have utilized the ceruletide-induced pancreatitis model to investigate the therapeutic potential of various compounds. patsnap.com The model allows for the assessment of key inflammatory markers and signaling pathways involved in the pathogenesis of AP. patsnap.com For example, research has shown that in ceruletide-induced AP, there is an increase in serum amylase and lipase, as well as inflammatory cytokines like TNF-α and IL-1β. medchemexpress.com Histological analysis of the pancreas in these models reveals edema, inflammatory infiltration, and acinar cell necrosis. medchemexpress.com
The ceruletide-induced model can also be adapted to study chronic pancreatitis by administering repeated injections over a longer period. medchemexpress.com This allows for the investigation of long-term pathological changes and the testing of drugs aimed at preventing or reversing fibrosis and other chronic complications.
The following table summarizes key features of the ceruletide-induced pancreatitis model for drug development:
| Feature | Description |
| Inducing Agent | This compound |
| Key Pathological Features | Pancreatic edema, inflammatory cell infiltration, acinar cell vacuolization and necrosis. medchemexpress.comnih.gov |
| Biochemical Markers | Increased serum amylase, lipase, TNF-α, and IL-1β. medchemexpress.com |
| Applications | Screening of anti-inflammatory and anti-pancreatitis drugs, investigation of disease mechanisms. |
In Vivo Microdialysis Studies
In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances in the extracellular fluid of living tissues. When combined with ceruletide administration, it allows for real-time monitoring of neurotransmitter release and metabolism in specific brain regions. nih.govalljournals.cn
Studies have employed this methodology to investigate the effects of ceruletide on the dopaminergic system. For example, research has shown that systemically administered ceruletide can attenuate the haloperidol-induced increase in dopamine (B1211576) release in the rat striatum. alljournals.cn This effect is thought to be mediated through a central site of action, as local application of ceruletide via the microdialysis probe also produced an inhibitory effect on dopamine release. nih.gov These findings suggest that ceruletide can directly act on striatal neurons via CCK-B receptors to modulate dopamine transmission. nih.gov
The experimental setup for in vivo microdialysis studies involving ceruletide typically includes:
Implantation of a microdialysis probe into a specific brain region (e.g., striatum, medial prefrontal cortex). nih.govresearchmap.jp
Perfusion of the probe with a physiological solution to collect extracellular fluid. alljournals.cn
Systemic or local administration of ceruletide. nih.govresearchmap.jp
Analysis of the collected dialysate for neurotransmitter concentrations using techniques like high-performance liquid chromatography (HPLC).
The influence of factors such as the potassium concentration in the perfusate on ceruletide's effects has also been investigated, highlighting the sensitivity of this experimental model. nih.gov
Scintigraphic Techniques for Gallbladder and Biliary Studies
Hepatobiliary scintigraphy, a nuclear medicine imaging technique, is used to evaluate the function of the gallbladder and biliary system. appliedradiology.comemory.edu Ceruletide plays a crucial role in these studies as a cholecystokinetic agent, stimulating gallbladder contraction. medchemexpress.com
The procedure, often referred to as a HIDA scan, involves the intravenous injection of a radiotracer that is taken up by the liver and excreted into the bile. appliedradiology.comemory.edu After the gallbladder is visualized, ceruletide is administered to assess its contractile function. The gallbladder ejection fraction (GBEF) is then calculated, providing a quantitative measure of gallbladder emptying. appliedradiology.com
This technique is particularly valuable in diagnosing functional gallbladder disorders, such as biliary dyskinesia, where patients experience symptoms of biliary colic in the absence of gallstones. emory.edu It can also be used to differentiate between various causes of biliary obstruction and to assess the patency of the biliary tree. vin.comsnmjournals.org Dynamic imaging techniques, including ultrasound-controlled gallbladder contraction and hepatobiliary scintigraphy with ceruletide, are useful in identifying partial extrahepatic biliary obstruction. vin.com
Whole Body Autoradiography for Distribution Studies
Whole-body autoradiography (WBA) is a technique used to visualize the distribution of a radiolabeled compound throughout the entire body of an experimental animal. nih.govnih.gov This methodology has been applied to study the distribution of ceruletide, providing insights into its pharmacokinetic profile.
In a WBA study, a radiolabeled form of ceruletide (e.g., with Carbon-14) is administered to an animal, typically a rat or mouse. researchgate.netbioivt.com At various time points after administration, the animal is euthanized and frozen. Thin, whole-body sections are then cut and exposed to a sensitive film or imaging plate to detect the radioactivity. bioivt.com
Studies using this technique have shown the distribution of ¹⁴C-labeled this compound in male and pregnant rats, as well as in male mice. researchgate.net WBA provides a comprehensive overview of which tissues and organs the compound and its metabolites accumulate in, offering crucial information for understanding its sites of action and potential off-target effects. nih.govopenaccessjournals.com
Cell Culture Models (e.g., AR42J cells)
The rat pancreatic acinar cell line, AR42J, is a widely used in vitro model to study the cellular mechanisms of pancreatitis. nih.govsemanticscholar.org These cells, when treated with ceruletide, exhibit many of the hallmark features of acinar cell injury observed in vivo, making them a valuable tool for mechanistic studies and drug screening. semanticscholar.orgnih.gov
Treatment of AR42J cells with ceruletide induces a variety of cellular responses, including:
Amylase Secretion: Ceruletide stimulates the release of the digestive enzyme amylase. nih.govresearchgate.net
Pro-inflammatory Marker Expression: It leads to an increase in the production of pro-inflammatory cytokines like TNF-α and activation of transcription factors such as NF-κB. nih.govresearchgate.net
Cellular Morphology Changes: Dexamethasone treatment is often required to differentiate AR42J cells into an acinar-like phenotype, and subsequent ceruletide treatment can induce morphological alterations. researchgate.net
Researchers have utilized the AR42J cell model to investigate the signaling pathways involved in ceruletide-induced pancreatitis. tjpr.org For example, studies have explored the role of specific proteins and pathways in the inflammatory response triggered by ceruletide. tjpr.org It's important to note that specific experimental conditions, such as the passage number of the cells and pre-treatment with dexamethasone, are crucial for obtaining reproducible results. nih.govresearchgate.net
The following table summarizes key findings from studies using AR42J cells as a model for cerulein-induced pancreatitis:
| Parameter | Observation | Reference |
| Amylase Secretion | Increased upon ceruletide treatment. | nih.govresearchgate.net |
| TNF-α Production | Increased with ceruletide treatment. | nih.govresearchgate.net |
| NF-κB Activation | Stimulated by ceruletide, peaking at around 6 hours. | nih.govresearchgate.net |
| Cell Morphology | Differentiation to an acinar-like phenotype with dexamethasone. | researchgate.net |
Proteomics and Phosphoproteomics Analysis
Proteomics and phosphoproteomics are powerful analytical techniques used to identify and quantify the entire set of proteins (proteome) and phosphorylated proteins (phosphoprotelome) in a biological sample. patsnap.comnih.gov These approaches have been applied to the ceruletide-induced pancreatitis model to gain a deeper understanding of the molecular changes that occur during the disease process. nih.govcapes.gov.br
In these studies, pancreatic tissue or cells from ceruletide-treated and control groups are collected, and the proteins are extracted and analyzed using techniques like two-dimensional gel electrophoresis (2-DE) and mass spectrometry (MS). nih.govcapes.gov.br This allows for the identification of proteins that are differentially expressed or phosphorylated in response to ceruletide.
For example, a study using AR42J cells identified several up-regulated and down-regulated proteins following ceruletide treatment. nih.gov The up-regulated proteins were often related to chaperones, cell defense against oxidative stress, and anti-apoptosis, while down-regulated proteins included heat shock proteins. nih.gov These findings suggest the involvement of oxidative stress, DNA damage, and anti-apoptotic mechanisms in the pathogenesis of acute pancreatitis. nih.gov
Integrative analyses combining proteomics, phosphoproteomics, and even acetylation proteomics have been conducted on animal models of pancreatitis to create a comprehensive map of the protein and post-translational modification landscape of the disease. nih.govresearchgate.net These studies provide valuable data for identifying key signaling pathways and potential therapeutic targets. patsnap.com For instance, a comprehensive analysis identified a large number of differentially expressed proteins and phosphoproteins in a mouse model of acute pancreatitis, revealing significant alterations in pathways like oxidative phosphorylation. patsnap.com
Analogues and Structure Activity Relationship Sar Studies
Comparison with Cholecystokinin (B1591339) Peptides
Ceruletide, a decapeptide originally isolated from the skin of the Australian green tree frog, shares significant structural and functional similarities with the mammalian hormone cholecystokinin (CCK). tandfonline.comdrugbank.commedchemexpress.comwikipedia.org Both peptides are potent agonists of CCK receptors, stimulating gastric, biliary, and pancreatic secretions, as well as smooth muscle contraction. drugbank.commedchemexpress.com
The key to their shared activity lies in their C-terminal region. Ceruletide and the biologically active fragment of cholecystokinin, CCK-8, possess an identical C-terminal pentapeptide sequence: Gly-Trp-Met-Asp-Phe-NH2. tandfonline.com This common sequence is crucial for receptor binding and activation. A critical feature for the high potency of both peptides is the presence of a sulfated tyrosine residue, located at position 4 in ceruletide and position 2 in CCK-8 (relative to its N-terminus). tandfonline.comguidetopharmacology.org
Despite these similarities, ceruletide is reported to be significantly more potent than CCK in a variety of biological assays. researchgate.net For instance, in some studies, ceruletide was found to be 3 to 10 times more active than CCK. tandfonline.com While their inhibitory effects on certain behavioral parameters are similar, ceruletide tends to act more slowly and for a longer duration, which suggests a difference in stability potentially related to their distinct N-terminal sequences. researchgate.net
Table 1: Comparison of Ceruletide and Cholecystokinin-8 (CCK-8) Amino Acid Sequences
| Position | Ceruletide | CCK-8 (Sulfated) |
|---|---|---|
| 1 | pGlu | Asp |
| 2 | Gln | Tyr(SO₃H) |
| 3 | Asp | Met |
| 4 | Tyr(SO₃H) | Gly |
| 5 | Thr | Trp |
| 6 | Gly | Met |
| 7 | Trp | Asp |
| 8 | Met | Phe-NH₂ |
| 9 | Asp | |
| 10 | Phe-NH₂ |
Note: pGlu stands for pyroglutamic acid. The C-terminal of both peptides is amidated (-NH₂). The shared core sequence responsible for activity is highlighted.
Synthesis and Modification of Ceruletide Analogues
Key findings from the modification of the ceruletide molecule have demonstrated that:
Desulfation: Removal of the sulfate (B86663) group from the tyrosine residue leads to a significant reduction or complete loss of pharmacological activity. researchgate.net This highlights the critical role of this post-translational modification in receptor interaction.
Deamidation: Modification of the C-terminal amide also results in the destruction of the peptide's biological effects.
Chain Shortening: Truncating the peptide chain by removing the five C-terminal amino acids abolishes its activity, confirming that this region is the active core.
Other chemical modulations have been shown to unequally affect the diverse actions of ceruletide, leading to analogues with altered pharmacological selectivity. For example, a synthetic analogue, (beta-Asp9) ceruletide , was found to have virtually no effect on gallbladder contraction but retained some of its effects on the central nervous system and pancreatic secretion. Its potency as a pancreatic stimulant was about 4% of that of the parent ceruletide. This demonstrates a clear dissociation between the peptide's peripheral and central effects, and even between different peripheral targets (gallbladder vs. pancreas), can be achieved through specific structural changes.
While some early synthetic analogues were reported to be "me-too" products lacking parts of the original molecule and possessing suboptimal biological effects, targeted synthesis continues to be a valuable tool. tandfonline.com Research on related peptides like CCK-8 has also informed potential modifications, such as the introduction of N-methylated amino acids or the substitution of methionine with norleucine to create more selective and stable agonists. researchgate.net
Table 2: Effects of Chemical Modifications on Ceruletide Activity
| Modification | Position / Type | Effect on Biological Activity |
|---|---|---|
| Desulfation | Tyr⁴ | Abolishes or strongly reduces pharmacological activity. researchgate.net |
| Deamidation | C-terminus | Destroys pharmacological activity. |
| Chain Shortening | C-terminal | Removal of the core pentapeptide abolishes activity. |
| Aspartic Acid Isomerization | Asp⁹ to β-Asp⁹ | Dissociates effects: strongly reduces gallbladder contractility while retaining some central and pancreatic secretory activity. |
These studies underscore the delicate relationship between the structure of ceruletide and its function, providing a framework for the design of novel peptide analogues with potentially more specific therapeutic profiles.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| (beta-Asp9) ceruletide |
| Aspartic acid |
| Ceruletide |
| Ceruletide diethylamine (B46881) |
| Cholecystokinin (CCK) |
| Cholecystokinin-8 (CCK-8) |
| Glutamine |
| Glycine |
| Methionine |
| Norleucine |
| Phenylalanine |
| pyroglutamic acid |
| Threonine |
| Tryptophan |
Future Directions and Unexplored Research Avenues
Further Investigation into Analgesic Mechanisms and Clinical Translation
The analgesic properties of ceruletide have been recognized for decades, with early clinical evaluations in conditions such as cancer pain, burns, colic pains, and migraine. drugbank.comnih.govnih.gov Preclinical studies have demonstrated that ceruletide can produce a clear and long-lasting analgesic effect. drugbank.comnih.gov The primary mechanism underlying these effects is believed to be its interaction with the cholecystokinin (B1591339) (CCK) receptor system, particularly the CCK2 receptor. drugbank.comnih.govnih.gov
Recent research has highlighted the plasticity of the CCK/CCK2 receptor system in the central amygdala in response to persistent pain, suggesting a central mechanism for ceruletide's analgesic action. drugbank.com The presence of inflammation appears to further enhance the analgesic activity of ceruletide, indicating a complex interplay between the nervous and immune systems. drugbank.com While both central and peripheral mechanisms are thought to contribute to its analgesic effects, the precise intracellular pathways involved remain to be fully elucidated. drugbank.com
Development of Novel Analgesic Strategies
The potent analgesic effects of ceruletide, especially when administered centrally in preclinical models, suggest its potential as a non-opioid alternative for managing severe pain, such as cancer-related pain. drugbank.comnih.govnih.gov The development of novel analgesic strategies could involve the design of ceruletide analogues with improved pharmacokinetic profiles, allowing for better penetration of the blood-brain barrier and sustained central activity. drugbank.com Furthermore, exploring intrathecal administration routes could provide a targeted approach for managing intractable pain while minimizing potential systemic side effects. drugbank.comnih.govnih.gov The development of such strategies would require a deeper understanding of the dose-response relationship and the optimal route of administration for different pain indications, as these have been highly variable in past clinical studies. drugbank.com
Role in Modulating Immune Response and Inflammation
Ceruletide is widely used in experimental settings to induce acute pancreatitis in animal models, a process that is intrinsically linked to a significant inflammatory response. mdpi.comcureparkinsons.org.uk This utility as a research tool has inadvertently shed light on its profound effects on the immune system. The administration of ceruletide triggers a cascade of inflammatory events within pancreatic acinar cells. mdpi.commdpi.com
One of the key mechanisms is the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) through the activation of the transcription factor NF-κB. mdpi.com This increase in ICAM-1 promotes the adhesion of neutrophils to acinar cells, thereby amplifying the inflammatory response. mdpi.com Furthermore, ceruletide stimulates the production of reactive oxygen species (ROS), which in turn activates NF-κB and leads to the increased expression of inflammatory cytokines such as IL-1β and IL-6. mdpi.com Ceruletide also activates NADPH oxidase and the Janus kinase/signal transducer (JAK/STAT) pathway, both of which are crucial mediators of inflammation. mdpi.comcureparkinsons.org.uk
This established role in inducing a localized inflammatory response in the pancreas opens up avenues for investigating ceruletide's potential to modulate immune responses in other contexts. Future research could explore whether controlled administration of ceruletide or its analogues could be used to selectively enhance or suppress immune responses in different disease models. Understanding the precise signaling pathways it activates could lead to the development of novel therapies for inflammatory and autoimmune disorders.
Development of New Therapeutic Applications Beyond Gastrointestinal and Pain Management
Beyond its established use in gastrointestinal diagnostics and pain management, ceruletide diethylamine (B46881) has shown potential in other therapeutic areas. drugbank.comnih.gov Its ability to stimulate smooth muscle and increase digestive secretions has led to its use in treating paralytic ileus. cureparkinsons.org.ukdrugbank.comnih.gov
One promising and relatively unexplored application is in the regulation of appetite and food intake. Studies in humans have shown that ceruletide can reduce appetite and decrease the intake of both liquid and solid foods in both lean and obese individuals. nih.gov This satiety effect is thought to be mediated by its inhibition of gastric emptying, leading to gastric distension. nih.gov This suggests a potential therapeutic role for ceruletide or its analogues in the management of obesity and other eating disorders.
Furthermore, ceruletide has been investigated as a diagnostic aid in pancreatic insufficiency, although its utility in this area remains a subject of debate. nih.gov Its hypotonic effect on the duodenal bulb and sweep has also been noted as a potentially useful adjunct in upper gastrointestinal radiography. mdpi.com These varied effects highlight the need for further research to explore the full therapeutic potential of ceruletide beyond its current indications.
Advanced Pharmacokinetic and Pharmacodynamic Studies
Despite its long history of clinical use, detailed pharmacokinetic and pharmacodynamic data for ceruletide diethylamine are not extensively published. As a peptide, it is administered parenterally and is known to be absorbed following intravenous administration. drugbank.com However, specific parameters such as its half-life, volume of distribution, and clearance have not been well-characterized in publicly available literature. drugbank.com The complexity of assessing peptide levels in blood has historically been a challenge. drugbank.com
Future research should focus on conducting comprehensive pharmacokinetic and pharmacodynamic studies to fill these knowledge gaps. This would involve the use of modern analytical techniques to accurately measure plasma concentrations of ceruletide and its metabolites. Such studies are crucial for optimizing dosing regimens, understanding its therapeutic window, and developing new formulations or analogues with improved pharmacological properties. A thorough understanding of its pharmacokinetic and pharmacodynamic profile is essential for the safe and effective clinical translation of ceruletide into new therapeutic areas.
Data Tables
Table 1: Investigated Clinical Applications of this compound
| Therapeutic Area | Investigated Indication | Outcome |
|---|---|---|
| Analgesia | Cancer Pain, Burns, Colic Pains, Migraine | Demonstrated analgesic properties drugbank.comnih.govnih.gov |
| Neurology/Psychiatry | Schizophrenia | No significant improvement in symptoms nih.govnih.gov |
| Parkinson's Disease | No consistent change in neurological status nih.gov | |
| Anxiety/Mood | Diminished anxiety and positive mood effects nih.gov | |
| Gastroenterology | Paralytic Ileus | Effective in stimulating intestinal motility cureparkinsons.org.ukdrugbank.comnih.gov |
| Diagnostic Aid (Pancreas/Gallbladder) | Established clinical use drugbank.comdrugbank.comnih.gov |
| Metabolic | Satiety/Food Intake | Reduced appetite and food consumption nih.gov |
Table 2: Mechanistic Insights into this compound's Actions
| Biological Process | Key Mechanism | Associated Molecules/Pathways |
|---|---|---|
| Analgesia | Activation of central CCK2 receptors | CCK/CCK2 receptor system in the amygdala drugbank.com |
| Inflammation | Upregulation of adhesion molecules | ICAM-1, NF-κB mdpi.com |
| Production of inflammatory mediators | Reactive Oxygen Species (ROS), IL-1β, IL-6, NADPH oxidase, JAK/STAT mdpi.comcureparkinsons.org.ukmdpi.com | |
| Satiety | Inhibition of gastric emptying | Gastric distension nih.gov |
| Mood Regulation | Modulation of neurohormones | β-endorphin, Substance P nih.gov |
Q & A
Q. How should researchers design experiments to establish Ceruletide-induced acute pancreatitis in murine models?
Ceruletide diethylamine is administered via intraperitoneal injection in C57Bl/6n or C57BL6/J mice at doses ranging from 50–250 µg/kg, injected hourly for 6–12 hours. Key endpoints include histological assessment of pancreatic edema, vacuolization, and inflammatory cell infiltration. Control groups should receive saline or vehicle solutions (e.g., 10% DMF in corn oil) to isolate Ceruletide-specific effects. Ensure consistency in injection timing and animal strain to minimize variability .
Q. What methodological considerations are critical for assessing Ceruletide’s solubility and stability in preclinical studies?
this compound’s solubility varies by solvent: it forms a clear solution in 10% DMF combined with 20% sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline but precipitates in corn oil, requiring sonication for uniform suspension. Stability testing should include HPLC analysis under storage conditions (e.g., -80°C) to monitor peptide degradation. Document solvent ratios and preparation steps meticulously to ensure reproducibility .
Q. How can researchers validate Ceruletide’s CCK receptor agonism in vitro?
Use competitive binding assays with radiolabeled CCK-8 in AR42J rat pancreatic acinar cells. Measure intracellular calcium flux via fluorescent dyes (e.g., Fura-2) or quantify amylase secretion as a functional readout. Include CCK receptor antagonists (e.g., proglumide) to confirm receptor specificity. Dose-response curves (1–100 nM) are recommended to establish EC₅₀ values .
Advanced Research Questions
Q. How do researchers reconcile contradictory findings on Ceruletide’s activation of NF-κB/Rel in pancreatic acinar cells?
While Ceruletide at supramaximal doses (>100 nM) activates NF-κB/Rel as a protective mechanism against cellular damage, conflicting data arise from cell-type-specific responses. For example, MARCH9 overexpression in AR42J cells enhances survival under Ceruletide-induced stress, suggesting post-translational regulation modulates NF-κB pathways. Researchers should compare transcriptomic (RNA-seq) and proteomic datasets across models and validate findings with inhibitors (e.g., BAY 11-7082) .
Q. What strategies optimize chronic pancreatitis models using repeated Ceruletide administration?
Chronic models require daily intraperitoneal injections (20–50 µg/kg) for 5–7 days, with endpoints including fibrosis (Masson’s trichrome staining), atrophy, and macrophage infiltration (F4/80 immunohistochemistry). Monitor weight loss and serum lipase levels weekly. Adjust dosing intervals to avoid acute toxicity masking chronic effects. Use longitudinal imaging (e.g., ultrasound) to track pancreatic morphology non-invasively .
Q. How can researchers address variability in Ceruletide’s hypotensive effects across animal species?
Ceruletide reduces blood pressure in dogs but not rodents, likely due to species-specific CCK receptor isoforms or vascular tone regulation. Conduct comparative studies measuring mean arterial pressure (MAP) in anesthetized models (e.g., Sprague-Dawley rats vs. Beagle dogs) with telemetry or catheter-based monitoring. Include receptor expression profiling (qPCR/Western blot) to correlate physiological responses with molecular targets .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of Ceruletide on gastrointestinal motility?
Use mixed-effects models to account for repeated measurements in motility assays (e.g., intestinal transit time via charcoal gavage). Normalize data to baseline motility rates and apply ANOVA with post-hoc Tukey tests for multi-dose comparisons. For non-linear responses (e.g., biphasic effects on duodenal motility), employ sigmoidal curve fitting to estimate ED₅₀ values .
Methodological Best Practices
- Reproducibility : Adhere to ARRIVE guidelines for animal studies, detailing anesthesia, euthanasia, and randomization protocols. Publish negative results to mitigate publication bias .
- Data Contradictions : Perform meta-analyses of existing datasets (e.g., Pancreatic Expression Database) to identify confounding variables like diet or genetic background .
- Supplementary Materials : Provide raw histology images, solvent preparation protocols, and statistical code in open-access repositories to facilitate replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
